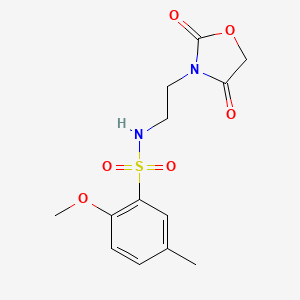
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O6S and its molecular weight is 328.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described by the following molecular formula and weight:
- Molecular Formula : C13H15N3O5S
- Molecular Weight : 319.34 g/mol
The structural representation can be summarized as follows:
Pharmacological Properties
Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains should be evaluated through minimum inhibitory concentration (MIC) assays.
2. Carbonic Anhydrase Inhibition
Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. The compound's potential as a selective CA inhibitor could be explored through molecular docking studies and enzyme kinetics.
3. Anti-inflammatory Effects
Sulfonamide compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Further research is necessary to assess the anti-inflammatory efficacy of this compound in relevant models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings related to modifications in the structure that influence activity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of dioxo group | Increased potency against CAs |
| Variation in alkyl substituents | Enhanced lipophilicity and bioavailability |
| Alteration in sulfonamide moiety | Changes in selectivity for different CA isoforms |
Case Studies
- Inhibitory Activity Against Carbonic Anhydrases : A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific substitutions could lead to nanomolar inhibition constants against CA isoforms I and II, suggesting that similar modifications in this compound may yield potent inhibitors .
- Antimicrobial Efficacy : In vitro studies showed that compounds with a similar oxazolidinone core exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-9-3-4-10(20-2)11(7-9)22(18,19)14-5-6-15-12(16)8-21-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARQEXHGPJZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













